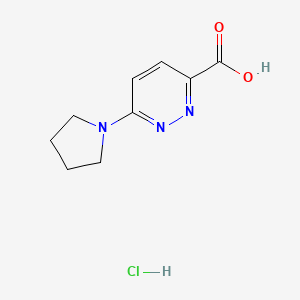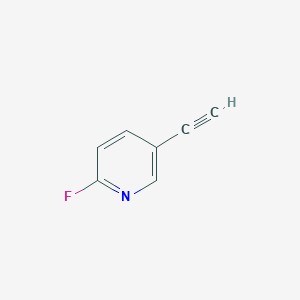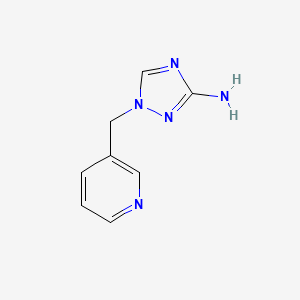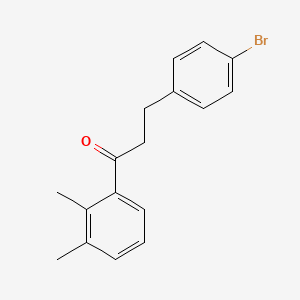
3-(4-Bromophényl)-2',3'-diméthylpropiophénone
Vue d'ensemble
Description
3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, along with two methyl groups on the propiophenone backbone
Applications De Recherche Scientifique
3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Bromobenzoyl chloride and 2,3-dimethylpropiophenone.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reactivity of the acyl chloride.
Catalyst: Aluminum chloride (AlCl3) is used as the Lewis acid catalyst to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of handling hazardous reagents and improve overall safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with different functional groups replacing the bromine atom.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2’,3’-dimethylpropiophenone: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-2’,3’-dimethylpropiophenone: Contains a fluorine atom instead of bromine.
3-(4-Methylphenyl)-2’,3’-dimethylpropiophenone: Has a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXABNBQFHAYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


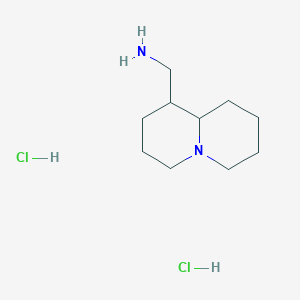
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)
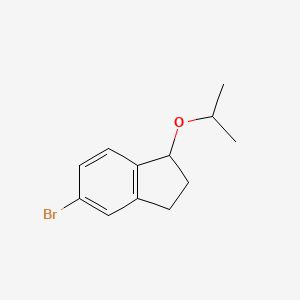
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
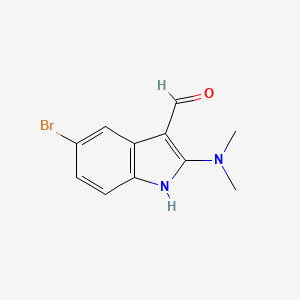
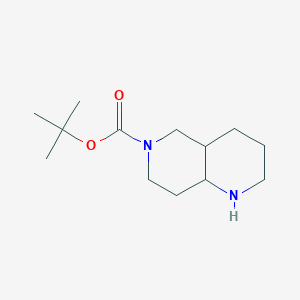
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
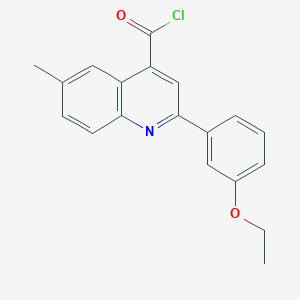
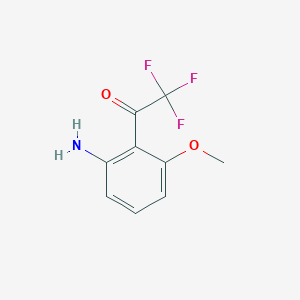
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
